molecular formula C8H6BrN B096472 2-Bromophenylacetonitrile CAS No. 19472-74-3

2-Bromophenylacetonitrile

Cat. No.: B096472
CAS No.: 19472-74-3
M. Wt: 196.04 g/mol
InChI Key: BVCOJESIQPNOIF-UHFFFAOYSA-N
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Description

2-Bromophenylacetonitrile (CAS: 19472-74-3), also known as 2-bromobenzyl cyanide, is an organobromine compound with the molecular formula C₈H₆BrN and a molecular weight of 196.04 g/mol . It is a yellow liquid with a melting point of 1.0°C and a boiling point of 140°C at 1.73 kPa, exhibiting a density of 1.51 g/cm³ . The compound is widely utilized in organic synthesis, particularly in the preparation of heterocycles such as 5-cyanobenzoxepines (yield up to 96%) and benzofuro[2,3-b]pyridines (yield up to 84%) under Li-OtBu or DBU-promoted conditions . Its reactivity is attributed to the electron-withdrawing nitrile group and the ortho-bromine substituent, which facilitate nucleophilic addition and intramolecular cyclization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenylacetonitrile can be synthesized through several methods. One common method involves the bromination of phenylacetonitrile. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The process involves the careful addition of bromine to phenylacetonitrile under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Bromophenylacetonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of:

  • 2-(2-bromophenyl)ethylamine : A precursor for synthesizing various bioactive compounds.
  • (Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile : This compound shows potential as an anti-cancer agent due to its structural similarity to known pharmacophores .

Table 1: Pharmaceutical Applications

Compound NameApplication
2-(2-bromophenyl)ethylamineAntidepressant synthesis
(Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrilePotential anti-cancer agent

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex organic molecules. It facilitates the formation of carbon-nitrogen bonds, which are crucial in various synthetic pathways.

Case Study: Carbon-Nitrogen Bond Formation

A study demonstrated the successful formation of a carbon-nitrogen bond via a radical cyclization process using this compound as a starting material. This method showcases its utility in synthesizing nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals .

Material Science

Research indicates that compounds derived from this compound exhibit aggregation-induced emission (AIE) properties, making them suitable for applications in optoelectronic devices such as OLEDs (Organic Light Emitting Diodes). These materials can enhance light emission efficiency and stability in electronic applications.

Table 2: Material Science Applications

ApplicationDescription
OLEDsUsed in the development of efficient light-emitting materials
ChemosensorsEmployed for detecting metal ions due to its fluorescence properties

Biological Studies

The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties. Its derivatives have shown promising results in inhibiting the growth of certain pathogens, making it a candidate for further pharmacological studies.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria and fungi. This highlights its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Bromophenylacetonitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-bromophenylacetonitrile with select brominated phenylacetonitriles and related derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound C₈H₆BrN 196.04 1.0 140 (1.73 kPa) 1.51
2-(4-Bromophenyl)-2-phenylacetonitrile C₁₄H₁₀BrN 272.14 77–78 N/A N/A
4-Bromophenylacetic acid C₈H₇BrO₂ 215.04 114–117 N/A 1.616
2-(2,6-Dibromophenyl)acetonitrile C₈H₅Br₂N 274.95 N/A N/A N/A

Key Observations :

  • Substituent Position : The ortho-bromine in this compound lowers its melting point compared to para-substituted analogs like 4-bromophenylacetic acid, which has stronger intermolecular forces due to hydrogen bonding .
  • Density : The nitrile group in this compound contributes to its higher density (1.51 g/cm³) relative to carboxylic acid derivatives like 4-bromophenylacetic acid (1.616 g/cm³) .

This compound

  • Cycloaddition Reactions: Reacts with ynones under Li-OtBu to form 5-cyanobenzoxepines via [4+3] cycloaddition. The ortho-bromine facilitates intramolecular SNAr reactions, enabling high yields (up to 96%) .
  • Rearrangement Reactions : In DMSO with DBU, it undergoes O-rearrangement to form benzofuro[2,3-b]pyridines .

2-(4-Bromophenyl)-2-phenylacetonitrile

  • Synthesis : Prepared with a 44% yield via alkylation, lower than the 76% yield of 2-phenyl-2-(m-tolyl)acetonitrile. The para-bromine may introduce steric hindrance or electronic deactivation, reducing efficiency .

4-Bromophenylacetic Acid

  • Applications : Used in esterification (e.g., ethyl 4-bromophenylacetate). The para-substitution directs electrophilic attacks in aromatic substitution reactions, contrasting with the ortho-directing effects in this compound .

Commercial and Research Use

  • Pricing : this compound is commercially available at €797/100g , reflecting its demand in pharmaceutical and materials research .
  • Analog Accessibility: Derivatives like 4-bromo-3-cyanopyridine are priced higher (€502/1g), indicating specialized applications in medicinal chemistry .

Biological Activity

2-Bromophenylacetonitrile (CAS No. 19472-74-3) is a compound with significant biological activity, particularly in the context of its potential applications in pharmaceuticals and chemical synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its utility in various fields.

This compound has the following chemical characteristics:

  • Molecular Formula : C₈H₆BrN
  • Molecular Weight : 196.04 g/mol
  • Melting Point : 19°C
  • Boiling Point : 252°C
  • Solubility : Soluble in organic solvents; limited water solubility (approximately 0.268 mg/ml) .

The compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:

  • CYP Inhibition : It is identified as an inhibitor of CYP1A2, which is significant for drug metabolism and potential drug-drug interactions. However, it does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • Genotoxic Potential : Research indicates that compounds similar to this compound may possess genotoxic properties, raising concerns about their safety in pharmaceutical applications .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Genotoxicity Assessment :
    • A study evaluated the genotoxic impurities in pharmaceutical manufacturing processes, highlighting the need for stringent control measures for compounds like this compound due to their potential mutagenic effects . The findings suggest that even low concentrations could pose risks during drug development.
  • Pharmaceutical Applications :
    • In synthetic organic chemistry, this compound has been utilized as an intermediate in the synthesis of various bioactive molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex structures .
  • Toxicological Studies :
    • Toxicological evaluations indicate that exposure to this compound may lead to adverse effects on cellular functions, particularly concerning cell viability and proliferation in specific assays . These findings necessitate further investigation into its safety profile.

Data Table: Biological Activity Overview

PropertyValue/Details
CAS Number19472-74-3
Molecular Weight196.04 g/mol
CYP InhibitionCYP1A2 (Yes), CYP2C19/2C9/2D6/3A4 (No)
GenotoxicityPotentially genotoxic
Melting Point19°C
Boiling Point252°C
Solubility0.268 mg/ml

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 2-bromophenylacetonitrile in organic chemistry?

this compound is a versatile intermediate in organic synthesis. Key applications include:

  • Heterocyclic compound synthesis : It serves as a precursor for 2-(2-bromophenyl)ethylamine, a building block for pharmaceuticals and agrochemicals .
  • Divergent annulation reactions : Under base-controlled conditions, it reacts with ynones to yield benzoxepines or benzofuropyridines, depending on reaction conditions (e.g., weaker bases favor nucleophilic substitution pathways) .
  • Palladium-catalyzed reactions : Used in intramolecular C-H acylation to synthesize bicyclic structures like 8,8-dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one .

Methodology : Optimize reaction conditions (base strength, temperature) to control product selectivity. Use spectroscopic techniques (NMR, GC-MS) for structural validation.

Q. How is this compound characterized for purity and structural integrity?

Key analytical methods include:

  • Chromatography : HPLC or GC with flame ionization detection to assess purity (>95% as per commercial standards) .
  • Spectroscopy :
    • NMR : Confirm the presence of the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and nitrile functionality (δ ~120 ppm in 13C^{13}\text{C} NMR) .
    • Mass spectrometry : Molecular ion peak at m/z 196.04 (M+^+) .
  • Physical properties : Compare observed melting point (1°C) and boiling point (140–141°C at 13 mmHg) with literature values .

Methodology : Calibrate instruments using certified reference standards. Perform triplicate measurements for reproducibility.

Advanced Research Questions

Q. What mechanistic insights explain the divergent outcomes in annulation reactions involving this compound?

The reaction pathway bifurcates based on base strength:

  • Weak bases (e.g., K2_2CO3_3): Promote nucleophilic substitution at the nitrile group, leading to 5-cyanobenzoxepines .
  • Strong bases (e.g., NaH): Deprotonate the α-carbon of the nitrile, enabling conjugate addition to ynones and subsequent cyclization into benzofuropyridines .

Methodology : Use kinetic studies (e.g., reaction monitoring via 1H^{1}\text{H} NMR) and DFT calculations to map energy barriers for competing pathways.

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a directing group and facilitates:

  • Buchwald-Hartwig amination : Selective coupling with amines to form aryl amine derivatives .
  • Suzuki-Miyaura coupling : Replacement with aryl/heteroaryl groups using Pd catalysts .

Methodology : Screen Pd catalysts (e.g., Pd(OAc)2_2/XPhos) and optimize ligand-to-metal ratios. Monitor reaction progress via TLC or LC-MS.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key hazards include acute toxicity (oral, dermal, inhalation) and respiratory irritation . Mitigation strategies:

  • Engineering controls : Use fume hoods with >100 ft/min face velocity.
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Waste disposal : Neutralize with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Methodology : Conduct a hazard operability (HAZOP) study and maintain a Safety Data Sheet (SDS) in compliance with OSHA standards.

Q. Key Research Gaps and Future Directions

  • Computational studies : Elucidate electronic effects of the bromine substituent on reaction selectivity.
  • Green chemistry : Develop solvent-free or catalytic protocols to reduce waste.
  • Biological activity screening : Explore derivatives for antimicrobial or anticancer properties .

Properties

IUPAC Name

2-(2-bromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCOJESIQPNOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5075315
Record name 2-Bromobenzyl cyanide
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Molecular Weight

196.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19472-74-3
Record name (2-Bromophenyl)acetonitrile
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Record name 2-Bromophenylacetonitrile
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Record name (2-bromophenyl)acetonitrile
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Synthesis routes and methods I

Procedure details

To a suspension of 220.0 g of sodium cyanide in 265 ml of water and 380 ml of absolute ethanol, is added, while stirring, a solution of 911.0 g of o-bromobenzyl bromide in 911 ml of ethanol. The reaction proceeds exothermally, but is eventually heated under reflux for about 0.5 hour, then cooled in an ice-bath, and filtered. The solid is washed with ether, the filtrate is concentrated, the residue is suspended in 300 ml of water and extracted with three 500 ml portions of ether. The ether extracts are washed, dried, and the solvent is removed. The residue is distilled to give 730 g of the named product, bp 141°-142° (12mm).
Quantity
220 g
Type
reactant
Reaction Step One
Name
Quantity
265 mL
Type
solvent
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
911 g
Type
reactant
Reaction Step Two
Quantity
911 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

25 g (100 mmol) of 2-bromobenzyl bromide is mixed in 100 ml of N,N-dimethylformamide and 64 ml of water with 9.75 g (150 mmol) of potassium cyanide and stirred overnight at room temperature. The reaction mixture is poured into ice water. After 3× extraction with methyl-tert butyl ether, the combined organic extracts are washed with brine, dried, and the solvent is spun off. The residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 18.9 g (96.4%) of the desired compound is obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
9.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.4%

Synthesis routes and methods III

Procedure details

N-Boc-protected 3-[2-(aminoethyl)phenyl]-2-propenoic acid (Compound 23) was prepared as outlined in Scheme IV. A mixture of o-bromobenzyl bromide (10.45 g; 41.81 mmol) and sodium cyanide (2.55 g; 52.25 mmol) in 100 ml of DMSO was heated at 60° C. for 5 hours. After being cooled, the reaction mixture was diluted with 200 ml of water and 200 ml of ethyl acetate. The layers were separated and the aqeous layer was extracted with any additional 100 ml of ethyl acetate. The combined organic layers were dried and concentrated, and the residue was purified on a flash column, eluting with 10% ether/hexane to obtain 6.63 g (81%) of 2-bromobenzyl cyanide 19, 1H NMR (CDCl3): δ3.83 (s, 2H); 7.18 (m,1h); 7.29 (t, 1H); 7.52 (d, 1H); 7.60 (d, 1H).
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromophenylacetonitrile
2-Bromophenylacetonitrile
2-Bromophenylacetonitrile
2-Bromophenylacetonitrile
2-Bromophenylacetonitrile
2-Bromophenylacetonitrile

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